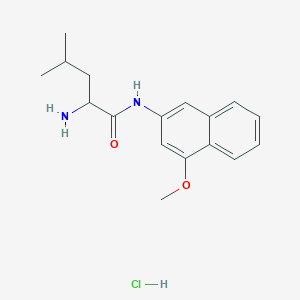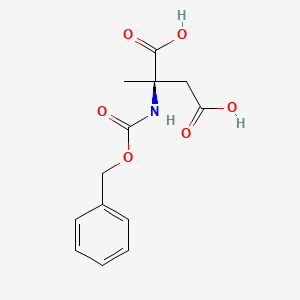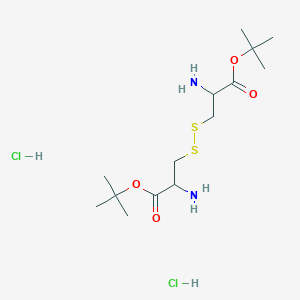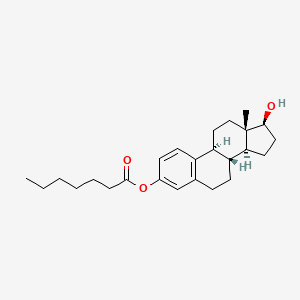![molecular formula C29H48O2 B13388297 17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13388297.png)
17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7alpha-Hydroxystigmasterol is a naturally occurring steroidal compound found in various plants, including the herbs of Xanthium sibiricum . It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. The molecular formula of 7alpha-Hydroxystigmasterol is C29H48O2, and it has a molecular weight of 428.7 g/mol . This compound has garnered significant attention due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Hydroxystigmasterol typically involves the hydroxylation of stigmasterol, a common phytosterol. The hydroxylation reaction can be carried out using various oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of 7alpha-Hydroxystigmasterol involves the extraction of stigmasterol from plant sources, followed by chemical modification to introduce the hydroxyl group at the 7alpha position. The extraction process typically employs solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted stigmasterol is then subjected to hydroxylation using suitable reagents and conditions to obtain 7alpha-Hydroxystigmasterol.
Analyse Chemischer Reaktionen
Types of Reactions: 7alpha-Hydroxystigmasterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7alpha position can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include OsO4, KMnO4, and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-ketostigmasterol or 7-aldehydestigmasterol.
Reduction: Formation of 7alpha-hydroxy-5alpha-stigmastane.
Substitution: Formation of 7-substituted stigmasterol derivatives.
Wissenschaftliche Forschungsanwendungen
7alpha-Hydroxystigmasterol has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various steroidal compounds and as a reagent in organic synthesis.
Biology: Studied for its role in plant physiology and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Wirkmechanismus
The mechanism of action of 7alpha-Hydroxystigmasterol involves its interaction with various molecular targets and pathways. It has been shown to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis . Additionally, 7alpha-Hydroxystigmasterol can induce the generation of mitochondrial reactive oxygen species, leading to apoptosis in tumor cells . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the activation of glucocorticoid receptors .
Vergleich Mit ähnlichen Verbindungen
7alpha-Hydroxystigmasterol is structurally similar to other phytosterols, such as:
- Schleicheol 1 (CAS#256445-66-6)
- Ikshusterol (CAS#34427-61-7)
- Schleicheol 2 (CAS#256445-68-8)
- 3,7,16-Trihydroxystigmast-5-ene (CAS#289056-24-2)
- 7-Oxo-beta-sitosterol (CAS#2034-74-4)
These compounds share a similar steroidal backbone but differ in the functional groups attached to the core structure. The unique hydroxylation at the 7alpha position in 7alpha-Hydroxystigmasterol imparts distinct biological activities and properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNNWDOFSGOYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester](/img/structure/B13388214.png)
![1,1,1-Trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388218.png)


![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388223.png)

![[18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate](/img/structure/B13388240.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13388262.png)
![3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13388268.png)
![11-[4-[(3-Methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide](/img/structure/B13388270.png)

